molecular formula C22H28N6O3 B271779 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

Katalognummer B271779
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: MOAJRKVOSJTEDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective agonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of blood pressure, cardiovascular function, and tissue repair.

Wirkmechanismus

The mechanism of action of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine involves the activation of the this compound, which leads to the activation of several signaling pathways, including the nitric oxide pathway, the phosphatidylinositol 3-kinase pathway, and the mitogen-activated protein kinase pathway. These pathways are involved in the regulation of blood pressure, cardiovascular function, and tissue repair.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mediated by the activation of the this compound. These effects include vasodilation, anti-inflammatory effects, anti-fibrotic effects, and tissue repair. In addition, this compound activation has been shown to have beneficial effects on cardiac function, renal function, and insulin sensitivity.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine in lab experiments include its high selectivity for the this compound, its well-defined chemical structure, and its potential therapeutic applications. However, the limitations of using this compound include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for specialized equipment and expertise to handle and analyze this compound.

Zukünftige Richtungen

There are several future directions for the study of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine. These include:
1. Further investigation of the molecular mechanisms of this compound activation and signaling pathways.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects.
4. Investigation of the potential therapeutic applications of this compound in other disease areas, such as neurodegenerative diseases and metabolic disorders.
5. Development of new this compound agonists with improved selectivity, potency, and pharmacokinetic properties.
In conclusion, this compound is a promising compound with potential therapeutic applications in several disease areas. Further research is needed to fully understand the molecular mechanisms of this compound activation and to evaluate the safety and efficacy of this compound in animal models and human subjects.

Synthesemethoden

The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine involves several steps, including the preparation of the tetrazole ring, the coupling of the tetrazole with the benzyl bromide, and the final coupling with the morpholine derivative. This synthesis method has been described in detail in scientific publications, and it has been optimized to obtain high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been studied for its potential therapeutic applications in several areas, including cardiovascular disease, kidney disease, and cancer. In cardiovascular disease, this compound agonists have been shown to have beneficial effects on blood pressure, cardiac function, and vascular remodeling. In kidney disease, this compound agonists have been shown to have renoprotective effects and to improve renal function. In cancer, this compound agonists have been shown to have anti-tumor effects and to inhibit tumor growth and metastasis.

Eigenschaften

Molekularformel

C22H28N6O3

Molekulargewicht

424.5 g/mol

IUPAC-Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C22H28N6O3/c1-2-30-21-16-18(17-23-10-11-27-12-14-29-15-13-27)8-9-20(21)31-22-24-25-26-28(22)19-6-4-3-5-7-19/h3-9,16,23H,2,10-15,17H2,1H3

InChI-Schlüssel

MOAJRKVOSJTEDA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OC3=NN=NN3C4=CC=CC=C4

Kanonische SMILES

CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OC3=NN=NN3C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.